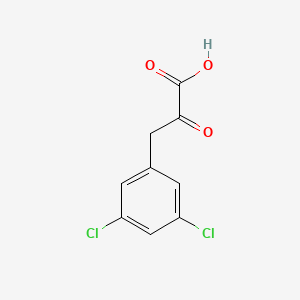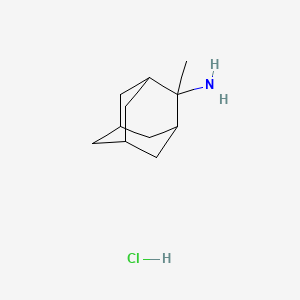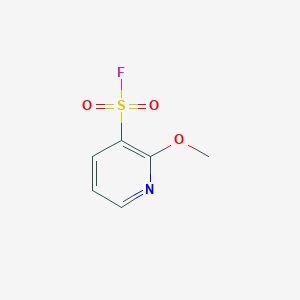![molecular formula C13H18N2O5 B13521196 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid is a synthetic organic compound with a complex structure It contains an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxazole Ring: The oxazole ring is introduced via cyclization reactions involving nitriles and aldehydes.
Attachment of the Tert-butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during reactions, allowing selective modifications. The azetidine and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}propanoic acid
- 2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}butanoic acid
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}acetic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. Its structure allows for versatile modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C13H18N2O5 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H18N2O5/c1-12(2,3)20-11(18)15-7-13(8-15,6-10(16)17)9-4-5-19-14-9/h4-5H,6-8H2,1-3H3,(H,16,17) |
Clé InChI |
OAEDUVCPRAZPAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=NOC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)

![1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)



![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)



![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)

